![molecular formula C15H25O7P2-3 B13969583 [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphoryl group bonded to an oxido group and a trimethyldodecatrienoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a trimethyldodecatrienol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphonates.
Substitution: The oxido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products
Aplicaciones Científicas De Investigación
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s unique structure allows it to penetrate cell membranes, making it an effective agent in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] chloride
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] bromide
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] fluoride
Uniqueness
Compared to its analogs, [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exhibits unique properties due to the presence of the phosphate group. This group enhances its reactivity and allows for a broader range of applications, particularly in biological systems where phosphate groups play a crucial role in cellular functions.
Propiedades
Fórmula molecular |
C15H25O7P2-3 |
|---|---|
Peso molecular |
379.30 g/mol |
Nombre IUPAC |
[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3 |
Clave InChI |
VWFJDQUYCIWHTN-UHFFFAOYSA-K |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)

![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)


